

# Application Notes and Protocols for Ampiclox Susceptibility Testing in Clinical Isolates

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Ampiclox

Cat. No.: B605498

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Ampiclox**, a fixed-dose combination of ampicillin and cloxacillin, is utilized in clinical settings to provide a broad spectrum of antibacterial activity. Ampicillin is effective against many Gram-positive and Gram-negative bacteria, while cloxacillin, a penicillinase-resistant penicillin, is active against beta-lactamase-producing staphylococci.<sup>[1][2]</sup> The synergistic action of this combination aims to extend the utility of ampicillin to include infections caused by organisms that would otherwise inactivate it.<sup>[2]</sup>

These application notes provide a detailed protocol for determining the susceptibility of clinical bacterial isolates to **Ampiclox**. It is important to note that while standardized methods for antimicrobial susceptibility testing (AST) are well-established by bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), specific interpretive criteria (breakpoints) for the ampicillin-cloxacillin combination are not explicitly provided in their current documentation.<sup>[3][4][5]</sup> Therefore, the following protocols are based on the general methodologies for disk diffusion and broth microdilution as described by CLSI and EUCAST, with a focus on ampicillin susceptibility in the presence of cloxacillin.

## Data Presentation

## Table 1: Quality Control (QC) Strains and Expected Ranges

Quality control is a critical component of antimicrobial susceptibility testing to ensure the accuracy and reproducibility of results. The following table lists the recommended QC strains and their expected zone diameters for ampicillin, which can be used to monitor the performance of the disk diffusion assay.

| Quality Control Strain             | Antimicrobial Agent | Disk Content | Expected Zone Diameter (mm) | Reference |
|------------------------------------|---------------------|--------------|-----------------------------|-----------|
| Escherichia coli ATCC® 25922       | Ampicillin          | 10 µg        | 16 - 22                     | CLSI M100 |
| Staphylococcus aureus ATCC® 25923  | Ampicillin          | 10 µg        | 27 - 35                     | CLSI M100 |
| Haemophilus influenzae ATCC® 49247 | Ampicillin          | 10 µg        | 13 - 21                     | CLSI M100 |

Note: Specific QC ranges for the **Ampiclox** combination are not established by CLSI or EUCAST. The ampicillin ranges are provided for general procedural control.

## Table 2: Interpretive Criteria for Ampicillin

In the absence of specific breakpoints for **Ampiclox**, the interpretive criteria for ampicillin can be used as a reference point, particularly for organisms where the primary activity is expected from ampicillin and cloxacillin acts as a beta-lactamase inhibitor. The following tables provide the CLSI and EUCAST breakpoints for ampicillin against common bacterial groups.

CLSI Interpretive Criteria for Ampicillin (M100, 34th Ed.)

| Organism                                     | Disk Diffusion (10 µg) Zone Diameter (mm) | Broth Dilution MIC (µg/mL) |
|----------------------------------------------|-------------------------------------------|----------------------------|
| S                                            | I                                         |                            |
| Enterobacterales                             | ≥17                                       | 14-16                      |
| Staphylococcus aureus                        | ≥29                                       | -                          |
| Enterococcus spp.                            | ≥17                                       | -                          |
| Streptococcus pneumoniae<br>(non-meningitis) |                                           |                            |
| Streptococcus spp. (Beta-hemolytic group)    | ≥24                                       | -                          |

EUCAST Interpretive Criteria for Ampicillin (v 13.0)

| Organism                           | Disk Diffusion (10 µg) Zone Diameter (mm) | Broth Dilution MIC (µg/mL) |
|------------------------------------|-------------------------------------------|----------------------------|
| S                                  | R                                         |                            |
| Enterobacterales                   | ≥14                                       | <14                        |
| Staphylococcus aureus              | -                                         | -                          |
| Enterococcus faecalis              | -                                         | -                          |
| Streptococcus pneumoniae           | -                                         | -                          |
| Streptococcus Groups A, B, C,<br>G | -                                         | -                          |

S = Susceptible; I = Intermediate; R = Resistant. MIC = Minimum Inhibitory Concentration.

Note: These tables are for ampicillin alone and should be used as guidance. The presence of cloxacillin may result in susceptibility of some beta-lactamase-producing strains.

## Experimental Protocols

## Protocol 1: Kirby-Bauer Disk Diffusion Method

This method determines the in vitro susceptibility of bacteria to **Ampiclox** by measuring the diameter of the zone of inhibition around a disk impregnated with the antibiotic combination.

### Materials:

- **Ampiclox** susceptibility disks (e.g., 10 µg ampicillin / 5 µg cloxacillin or other commercially available combinations).[6]
- Mueller-Hinton Agar (MHA) plates (4 mm depth).
- Sterile cotton swabs.
- 0.85% sterile saline or phosphate-buffered saline (PBS).
- 0.5 McFarland turbidity standard.
- Bacterial isolates for testing.
- Quality control strains (e.g., E. coli ATCC® 25922, S. aureus ATCC® 25923).
- Incubator at 35°C ± 2°C.
- Ruler or caliper for measuring zone diameters.

### Procedure:

- Inoculum Preparation:
  - From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
  - Suspend the colonies in sterile saline or PBS.
  - Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately  $1-2 \times 10^8$  CFU/mL.
- Inoculation of MHA Plate:

- Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension.
- Remove excess liquid by pressing the swab against the inside of the tube.
- Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60° between each streaking to ensure confluent growth.

- Application of Disks:
  - Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
  - Aseptically apply the **Ampiclox** susceptibility disk to the surface of the agar.
  - Gently press the disk to ensure complete contact with the agar surface.
- Incubation:
  - Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
- Interpretation of Results:
  - After incubation, measure the diameter of the zone of complete inhibition in millimeters (mm).
  - Interpret the results based on established breakpoints for ampicillin as a guide, considering that cloxacillin's presence may inhibit beta-lactamases.

## Protocol 2: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of **Ampiclox** that inhibits the visible growth of a microorganism in a liquid medium.

### Materials:

- Ampicillin and cloxacillin analytical grade powders.
- Sterile 96-well, U-bottom or flat-bottom microtiter plates.

- Cation-adjusted Mueller-Hinton Broth (CAMHB).
- Bacterial isolates for testing.
- Quality control strains with known MIC values.
- Sterile saline (0.85% NaCl) or PBS.
- 0.5 McFarland turbidity standard.
- Multichannel pipette.
- Incubator at 35°C ± 2°C.

**Procedure:**

- Preparation of Antibiotic Stock Solution:
  - Prepare a stock solution of **Ampiclox** by dissolving ampicillin and cloxacillin powders in a suitable solvent (e.g., sterile water or buffer) to achieve a desired concentration ratio (e.g., 2:1 ampicillin to cloxacillin).
  - Filter-sterilize the stock solution.
- Serial Dilution in Microtiter Plate:
  - Dispense 50 µL of sterile CAMHB into all wells of a 96-well plate.
  - Add 50 µL of the **Ampiclox** stock solution to the first column of wells.
  - Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard 50 µL from the last column containing the antibiotic.
  - This will result in a range of **Ampiclox** concentrations. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
- Inoculum Preparation:

- Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the disk diffusion protocol.
- Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately  $5 \times 10^5$  CFU/mL in each well.

• Inoculation:

- Inoculate each well (except the sterility control) with 50  $\mu$ L of the final bacterial inoculum. The final volume in each well will be 100  $\mu$ L.

• Incubation:

- Cover the plate and incubate at  $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$  for 16-20 hours.

• Interpretation of Results:

- The MIC is the lowest concentration of **Ampiclox** that completely inhibits visible growth of the organism. Growth is indicated by turbidity or a pellet at the bottom of the well.
- Compare the results to the ampicillin MIC breakpoints as a reference.

## Visualizations



[Click to download full resolution via product page](#)

Caption: Workflow for **Ampiclox** susceptibility testing using the disk diffusion method.



[Click to download full resolution via product page](#)

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of **Ampiclox**.

## Disclaimer

The protocols and interpretive criteria provided in these application notes are for research and informational purposes. As specific, officially endorsed breakpoints for the **Ampiclox** combination are not currently published by CLSI or EUCAST, laboratories should perform their own validation studies to establish the clinical relevance of the susceptibility test results. It is recommended to consult the latest versions of the CLSI M100 and EUCAST breakpoint tables for the most current information on antimicrobial susceptibility testing.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [bsac.org.uk](http://bsac.org.uk) [bsac.org.uk]
- 2. [iacld.com](http://iacld.com) [iacld.com]
- 3. [clsi.org](http://clsi.org) [clsi.org]
- 4. [darvashco.com](http://darvashco.com) [darvashco.com]

- 5. nicd.ac.za [nicd.ac.za]
- 6. kairosafe.it [kairosafe.it]
- To cite this document: BenchChem. [Application Notes and Protocols for Ampiclox Susceptibility Testing in Clinical Isolates]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b605498#protocol-for-ampiclox-susceptibility-testing-in-clinical-isolates>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)